

Pharmacological Profile of Crude Echinacea purpurea Extract: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinacea purpurea, a member of the Asteraceae family, has a long history of traditional medicinal use, particularly for its immunomodulatory and anti-inflammatory properties. This technical guide provides an in-depth overview of the pharmacological profile of crude Echinacea purpurea extract, with a focus on its receptor binding affinity, in vitro functional activity, in vivo effects, and pharmacokinetic and toxicological properties. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development. The data and protocols presented herein are synthesized from multiple scientific studies to ensure a robust and reliable overview.

Data Presentation Receptor Binding Affinity

The primary bioactive compounds in Echinacea purpurea responsible for its cannabinomimetic effects are alkylamides. These compounds have been shown to bind to the cannabinoid type 2 (CB2) receptor.[1][2]



Compound Class	Specific Compound Example	Receptor	Binding Affinity (Ki)
Alkylamides	Dodeca- 2E,4E,8Z,10Z- tetraenoic acid isobutylamide	Cannabinoid Receptor 2 (CB2)	~60 nM[1][2]
Alkylamides	Dodeca-2E,4E-dienoic acid isobutylamide	Cannabinoid Receptor 2 (CB2)	~60 nM[1][2]

In Vitro Functional Activity: Cytokine Modulation

Echinacea purpurea extracts have demonstrated significant modulatory effects on the production of various pro-inflammatory and anti-inflammatory cytokines in vitro. The activity is often dependent on the specific extract preparation and the cell type being studied.



Cell Type	Stimulant	Echinacea purpurea Preparation	Cytokine	Effect
Human Whole Blood	Lipopolysacchari de (LPS)	Echinaforce® Tincture	TNF-α	Significant down- regulation 23 hours post- application[3]
Human Whole Blood	Lipopolysacchari de (LPS)	Echinaforce® Tincture	IL-8	Significant down- regulation 23 hours post- application[3]
Human Whole Blood	Lipopolysacchari de (LPS)	Echinaforce® Tincture	IL-6	No significant change[3]
Murine Macrophages (RAW 264.7)	Lipopolysacchari de (LPS)	Ethanolic Root Extract	TNF-α	Suppression of secretion
Human Monocyte- Derived Macrophages	Lipopolysacchari de (LPS)	Dichloromethano lic Root Extract	Pro-inflammatory Cytokines (IL-6, TNF-α)	Significant reduction[4]

Pharmacokinetics of Bioactive Alkylamides

Pharmacokinetic studies in humans have focused on the absorption and bioavailability of alkylamides following oral administration of Echinacea purpurea preparations.



Preparation	Bioactive Compound	Dose	Cmax	Tmax
Echinaforce® Tincture	Dodeca-2E,4E, 8Z,10E/Z- tetraenoic acid isobutylamides	4 ml (0.07 mg of major alkylamides)	0.40 ng/ml[3]	30 min[3]
Echinaforce® Tablets	Dodeca-2E,4E, 8Z,10E/Z- tetraenoic acid isobutylamides	12 tablets (0.07 mg of major alkylamides)	0.12 ng/ml[3]	45 min[3]
Liquid Preparation (E. purpurea & E. angustifolia root)	Tetraene alkylamides	N/A	No significant difference from tablets	20 min[5]
Tablet Preparation (E. purpurea & E. angustifolia root)	Tetraene alkylamides	N/A	No significant difference from liquid	30 min[5]

Toxicology

Toxicological assessments of standardized Echinacea purpurea extracts have been conducted to establish their safety profile.

Test	Model	Doses	Duration	Results
Sub-chronic Oral Toxicity	Sprague Dawley Rats	500, 1000, and 2000 mg/kg/day	13 weeks	No adverse effects observed.
Bacterial Reverse Mutation (Ames) Test	Salmonella typhimurium strains	Up to 5000 μ g/plate	N/A	No mutagenic potential detected.



Experimental Protocols Cannabinoid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of Echinacea purpurea alkylamides to cannabinoid receptors.

Methodology:

- Receptor Preparation: Membranes from cells expressing human CB1 or CB2 receptors are prepared.
- Radioligand: A high-affinity synthetic cannabinoid ligand, such as [3H]CP-55,940, is used.
- Displacement Assay: The ability of the test compounds (alkylamides) to displace the radioligand from the receptors is measured.
- Incubation: Receptor membranes, radioligand, and varying concentrations of the test compound are incubated together.
- Separation: Bound and free radioligand are separated by rapid filtration.
- Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.
- Data Analysis: The Ki values are calculated from the IC50 values (concentration of test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.[1][2]

In Vitro Cytokine Modulation Assay

Objective: To assess the effect of Echinacea purpurea extract on cytokine production in immune cells.

Methodology:

 Cell Culture: Human or murine immune cells (e.g., peripheral blood mononuclear cells, macrophages) are cultured.



- Stimulation: Cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce cytokine production.[6]
- Treatment: Cells are treated with various concentrations of the Echinacea purpurea extract.
- Incubation: Cells are incubated for a specified period to allow for cytokine secretion.
- Sample Collection: The cell culture supernatant is collected.
- Cytokine Quantification: The concentration of specific cytokines (e.g., TNF-α, IL-6, IL-8) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
- Data Analysis: The levels of cytokines in treated groups are compared to the control (LPSstimulated but untreated) group.

Pharmacokinetic Study in Humans

Objective: To determine the pharmacokinetic profile of alkylamides after oral administration of Echinacea purpurea extract.

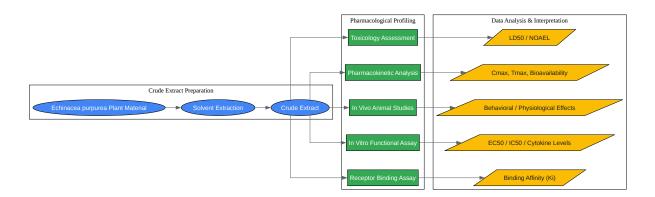
Methodology:

- Study Design: A randomized, crossover study design is often employed with healthy volunteers.[3]
- Administration: Participants receive a single oral dose of the Echinacea purpurea preparation (e.g., tincture or tablets).
- Blood Sampling: Blood samples are collected at various time points before and after administration (e.g., 0, 20, 30, 45, 60 minutes, and up to 12 hours).[3][7]
- Plasma Preparation: Plasma is separated from the blood samples.
- Alkylamide Extraction: Alkylamides are extracted from the plasma samples.
- Quantification: The concentration of specific alkylamides in the plasma is determined using a sensitive analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS).[3]



 Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach maximum concentration), and AUC (area under the curve), are calculated from the plasma concentration-time data.[5]

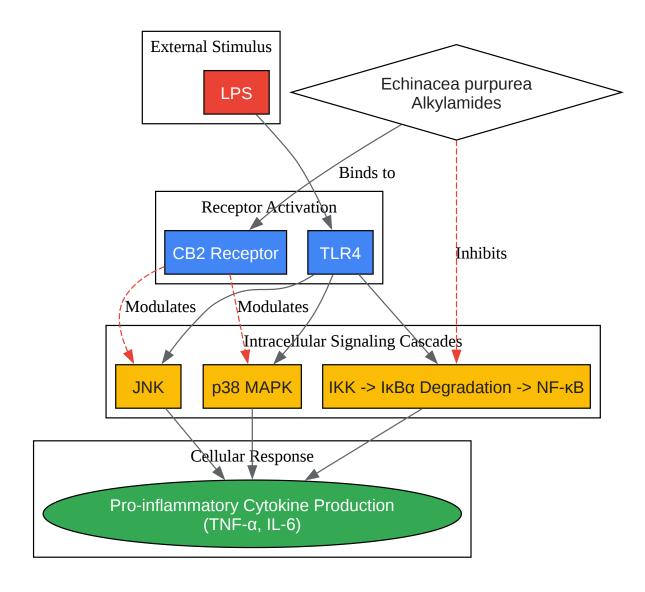
Signaling Pathway and Workflow Diagrams



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Caption: Experimental workflow for pharmacological profiling.





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Caption: Echinacea's modulation of inflammatory signaling pathways.

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